N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic small molecule characterized by a multi-component structure. Key features include:
- Indazole core: A bicyclic aromatic system (4,5,6,7-tetrahydro-1H-indazole) that provides a rigid scaffold for molecular interactions.
- Sulfone-functionalized tetrahydrothiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone moiety, likely enhancing solubility and metabolic stability .
- Halogenated aryl group: The 3-chloro-4-fluorophenyl substituent contributes steric bulk and electron-withdrawing effects, which may influence binding affinity to biological targets.
Properties
Molecular Formula |
C18H19ClFN3O3S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C18H19ClFN3O3S/c19-14-9-11(5-6-15(14)20)21-18(24)17-13-3-1-2-4-16(13)23(22-17)12-7-8-27(25,26)10-12/h5-6,9,12H,1-4,7-8,10H2,(H,21,24) |
InChI Key |
BYXYPXVSZOGKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a synthetic compound with potential therapeutic applications. Its structure features an indazole core, which has been associated with various biological activities, including anticancer and antifungal properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The compound's IUPAC name indicates a complex structure that includes:
- A chloro and fluoro substituent on the phenyl ring.
- A tetrahydrothiophene moiety.
- An indazole framework.
Biological Activity Overview
Research has shown that compounds containing the indazole scaffold exhibit a range of biological activities. Below are the key findings regarding the biological activity of this compound.
Anticancer Activity
Indazole derivatives have been studied for their anticancer potential. A study evaluated various indazole derivatives against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that some derivatives displayed moderate cytotoxicity against these cell lines, suggesting that modifications to the indazole structure could enhance its anticancer efficacy .
Antifungal Activity
The compound's antifungal properties were investigated in relation to its activity against Candida species. Indazoles have shown promise as antifungal agents due to their ability to inhibit the growth of Candida albicans and other strains. Specifically, derivatives with carboxamide substituents demonstrated significant antifungal activity at low concentrations . The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:
| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |
|---|---|---|
| 3a | 3.807 | 15.227 |
| 3j | 10 | 10 |
| 3h | 1 | 10 |
These findings suggest that structural modifications can significantly influence antifungal potency.
While specific mechanisms for this compound have not been fully elucidated, indazoles generally exert their effects through multiple pathways:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in fungi and cancer cells.
- Disruption of cell membrane integrity : Some indazoles affect the integrity of fungal cell membranes, leading to increased permeability and cell death.
Case Studies
Several studies have focused on the synthesis and evaluation of similar indazole derivatives:
- Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their anticandidal activity using the cylinder-plate method. Compounds with specific substituents exhibited promising results against resistant strains of C. glabrata .
- Anticancer Screening : Another case involved screening multiple indazole derivatives for anticancer properties. The study highlighted that modifications to functional groups significantly impacted their cytotoxic effects against different cancer cell lines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-chloro-4-fluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been documented in various patents and research articles. The compound can be synthesized through multi-step processes involving the reaction of appropriate starting materials under controlled conditions. For instance, one method involves the use of specific solvents and bases to facilitate the formation of the desired product while minimizing by-products .
Anticancer Properties
Preliminary studies indicate that this compound exhibits promising anticancer activity against various cancer cell lines. Research has shown that it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. This property makes it a candidate for further investigation as a potential chemotherapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits growth, making it a potential candidate for developing new antibiotics .
Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations such as tablets or injectable solutions. Research has focused on optimizing its solubility and bioavailability through the use of amorphous solid dispersions and other formulation techniques. For example, the preparation of amorphous solid dispersions has been shown to enhance the dissolution rate of the compound, thereby improving its therapeutic efficacy .
Case Study on Anticancer Efficacy
A case study involving the application of this compound in treating breast cancer demonstrated significant tumor reduction in animal models. The study highlighted the mechanism of action involving the inhibition of key proteins involved in cell proliferation and survival pathways .
Clinical Trials for Antimicrobial Applications
Clinical trials have been initiated to evaluate the efficacy of this compound as an antimicrobial agent in patients with resistant infections. Preliminary results indicate a favorable safety profile and promising efficacy against resistant strains .
Chemical Reactions Analysis
Formation of the Tetrahydro-1H-indazole Core
The tetrahydroindazole skeleton likely forms via cyclization of a cyclohexanone derivative with hydrazine hydrate or phenylhydrazine in acidic conditions, as described in related indazole syntheses . For example:
-
Step 1 : Reaction of cyclohexanone derivatives (e.g., 1,3-dicarbonyl cyclohexanones) with hydrazine hydrate under reflux yields tetrahydroindazol derivatives.
-
Step 2 : Substitution at the 1-position with a thiophene oxide group may involve nucleophilic aromatic substitution or electrophilic coupling.
Coupling of the N-(3-chloro-4-fluorophenyl) Group
The amide bond formation between the indazole carboxylic acid and the phenyl group likely employs coupling reagents such as EDC or DCC, as seen in carboxamide syntheses .
Cyclization to Form Indazole
The reaction mechanism involves hydrazine attacking a carbonyl group, followed by cyclization and dehydration to form the indazole ring. For example:
-
Mechanism :
Amide Bond Formation
The coupling of the carboxylic acid with the substituted phenyl amine involves:
-
Mechanism :
Key Reagents and Conditions
NMR Spectroscopy
From analogous indazole derivatives :
-
1H NMR : δ 12.32 (s, 1H, NH), δ 7.87–7.11 (aromatic protons), δ 5.33 (s, 1H, cyclohexane proton).
-
13C NMR : δ 210.50–18.48 ppm (carbonyl, aromatic carbons, and alkyl groups).
Mass Spectrometry
HRMS data for similar compounds :
-
Formula : C19H21NNaO4 (calculated: 350.1368; observed: 350.1360).
Research Findings and Challenges
-
Yield Optimization : Acidic conditions and reaction time critically influence cyclization efficiency .
-
Regioselectivity : Substitution patterns on the indazole and phenyl rings must be carefully controlled during coupling .
-
Stability : The thiophene oxide group may require inert conditions to avoid decomposition during synthesis .
Structural and Functional Insights
The compound’s heterocyclic structure suggests potential applications in medicinal chemistry, such as targeting kinase or protease enzymes . The presence of electron-withdrawing groups (Cl, F) enhances metabolic stability and binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Hypothetical Impacts
Key Observations :
- Sulfone vs. Non-Oxidized Thiophene: The sulfone group in the target compound likely improves aqueous solubility compared to non-oxidized thiophene analogues, as seen in solubility-prediction models using XGBoost algorithms .
- Halogen Effects: The 3-chloro-4-fluoro substitution may enhance binding specificity compared to mono-halogenated analogues (e.g., 4-bromophenyl), as halogen positioning influences steric and electronic interactions .
- Core Heterocycle : Indazole derivatives generally exhibit greater metabolic stability than pyrazole-based compounds due to reduced susceptibility to oxidative degradation.
Predictive Modeling and Property Analysis
Machine learning approaches, such as the XGBoost model described by Abdulkadir and Kemal (2019), could predict critical properties (e.g., logP, bioavailability) for the target compound and its analogues . For example:
- Sulfone Contribution : The sulfone group may lower logP values (increased hydrophilicity), aligning with trends observed in sulfonamide-containing drugs.
- Halogen Effects: Chlorine and fluorine substituents may reduce metabolic clearance rates compared to non-halogenated analogues.
Analytical Techniques for Comparative Studies
- Infrared Spectroscopy: Advanced IR detectors (1–2 km range) could identify sulfone-specific spectral signatures (e.g., S=O stretching at ~1150–1300 cm⁻¹) to differentiate the target compound from non-sulfonated analogues .
- X-ray Diffraction (XRD) : While underutilized in particulate matter studies due to sample limitations , XRD could resolve crystallographic differences between indazole and pyrazole cores.
Preparation Methods
Cyclization Approach
Example : Reaction of 1,3-diamines with α-keto acids or aldehydes.
| Substrates | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Diaminopropane + α-ketone | Reflux in toluene with piperidine | Tetrahydroindazole derivatives | 65–75% |
| Hydrazine hydrate + cyclohexanone derivatives | Methanol, reflux | Indazol-5-yl ethanone intermediates | 60–70% |
Key Step : Hydrazine-mediated cyclization forms the indazole ring.
Cross-Coupling for Functionalization
Example : Suzuki-Miyaura coupling to introduce substituents.
| Reagents | Conditions | Application | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Halide on indazole + boronic acid | Introduces aryl groups to the core |
Coupling of the 3-Chloro-4-Fluorophenyl Group
The carboxamide linkage is formed via acid chloride intermediates.
Standard Procedure
-
Activation of Carboxylic Acid :
-
Amine Coupling :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acid chloride formation | SOCl₂, reflux, 2 hr | Anhydrous, 70°C | 90–95% |
| Amide coupling | 3-Chloro-4-fluoroaniline, Et₃N | RT, 12 hr | 75–85% |
Optimization : Use N-methylmorpholine (NMM) to improve yields in polar aprotic solvents.
Introduction of the Sulfolane Group
The sulfolane moiety is attached via nucleophilic substitution or coupling.
Nucleophilic Substitution
Example : Bromo-tetrahydroindazole reacts with sulfolane’s thiolate.
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromo-tetrahydroindazole | Sulfolane, K₂CO₃, DMF | 80°C, 6 hr | 70–80% |
Direct Functionalization
Example : Sulfolane is introduced during indazole synthesis via cyclocondensation.
| Substrates | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Diamine + sulfolane-containing α-ketone | Reflux in toluene, piperidine | Sulfolane-substituted tetrahydroindazole | 60–70% |
Critical Challenges and Solutions
Summary of Key Findings
-
Sulfolane Synthesis : mCPBA and H₂O₂-based methods are most efficient.
-
Indazole Core : Hydrazine-mediated cyclization or cross-coupling dominates.
-
Amide Coupling : SOCl₂ activation followed by aniline reaction yields >75%.
-
Sulfolane Attachment : Nucleophilic substitution or early-stage functionalization ensures high efficiency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
- Methodology : Use coupling agents like EDC·HCl and HOBt·H2O to facilitate amide bond formation, as demonstrated in carboxamide syntheses involving fluorophenyl derivatives . Optimize solvent systems (e.g., DMF or ethanol) and reaction temperatures (reflux at ~80°C) to improve yields. Purification via recrystallization from ethanol or ether is advised for removing unreacted intermediates .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : Employ - and -NMR to confirm aromatic substituents and the tetrahydrothiophene-dioxide moiety. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical details, as seen in structurally related carboxamides .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) and monitoring degradation via HPLC. Thermal stability can be evaluated using thermogravimetric analysis (TGA), with comparisons to sulfone-containing analogs like tetrahydrothiophene 1,1-dioxides .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data arising from divergent synthetic routes?
- Methodology : Compare impurity profiles (e.g., by LC-MS) of batches synthesized via different methods. For example, coupling agents like EDC·HCl may produce fewer side products than carbodiimide alternatives. Validate bioactivity in parallel assays (e.g., enzyme inhibition) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, focusing on the fluorophenyl and tetrahydroindazole moieties. ADMET predictors (e.g., SwissADME) can estimate solubility and metabolic stability, prioritizing modifications to the sulfone or carboxamide groups .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology : Implement chiral HPLC or asymmetric catalysis during key steps (e.g., indazole ring formation). For scale-up, replace volatile solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) and optimize catalyst loading, as shown in tetrahydrothiophene derivative syntheses .
Q. How do substituents on the fluorophenyl ring influence biological activity, and what are the trade-offs?
- Methodology : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO) at the 3- and 4-positions. Test cytotoxicity and target binding using in vitro assays. For example, 4-fluorophenyl analogs show enhanced metabolic stability but may reduce solubility .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of similar carboxamides?
- Methodology : Re-evaluate solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. HPLC). Cross-reference with logP calculations (e.g., using ChemAxon) to correlate experimental and predicted solubility .
Q. Why do SAR studies on related compounds show conflicting results for the tetrahydroindazole core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
